(+)-10-樟脑磺酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

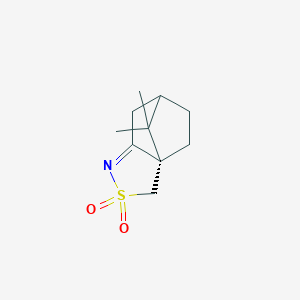

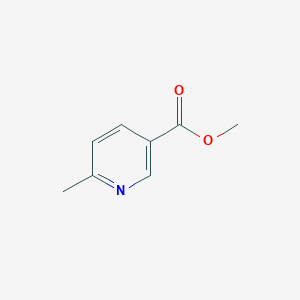

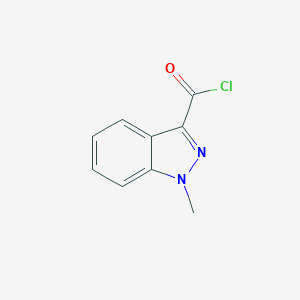

(+)-10-Camphorsulfonimine, also known as (+)-10-CS, is a chiral sulfonimine compound of camphor. It is a white solid that is soluble in organic solvents, such as dichloromethane, ethyl acetate, and hexane. It is used as a catalyst in asymmetric synthesis, and has been used in a variety of research applications. (+)-10-CS has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and pharmaceuticals. The compound has also been used in the study of enzyme-catalyzed reactions and in the development of novel drug delivery systems.

科学研究应用

可逆修饰精氨酸残基

樟脑醌-10-磺酸及其衍生物,包括(+)-10-樟脑磺酰亚胺,可用于各种分子中精氨酸残基的可逆修饰。此特性在含有精氨酸特异性配体的聚合物中具有潜在应用 (Pande, Pelzig, & Glass, 1980).

促进氨基酸的 Strecker 降解

这些化合物可以促进氨基酸的 Strecker 降解,导致形成与 Ruhemann 紫类似的结构的单一非对映异构体 (Carvalho 等,2016).

作为抗炎药的潜力

(1S)-(+)-10-樟脑磺酸的结构、光谱和反应性特性表明其作为抗炎药的潜在应用 (Sangeetha 等,2020).

西布曲明的纯化

D-樟脑-10-磺酸能有效分离西布曲明及其中间体,为西布曲明纯化提供了一种方法,分离率为 23.6% (王兆阳,2008).

催化分子内 Diels-Alder 反应

在高氯酸锂-乙醚中,樟脑磺酸促进构象受限底物的分子内 Diels-Alder 反应,导致串联二烯迁移和 [4+2] 环加成 (Grieco 等,1994).

手性砜的合成

樟脑衍生的手性砜可以以完全立体选择性合成,为具有医药和化妆品应用的新型有机化合物提供了可能 (Lewis、McCabe 和 Grayson,2011).

圆二色性校准

氨基 d-10-樟脑磺酸盐作为圆二色性校准的新标准物质,提供的结果与 d-10-樟脑磺酸在 1% 误差范围内相当 (Takakuwa、Konno 和 Meguro,1985).

高效分离亚砜亚胺

该化合物用 (+)-樟脑磺酸高效分离 ()-S-甲基-S-苯基亚砜亚胺,得到高纯度产品,适用于大规模应用 (Brandt 和 Gais,1997).

用于对映选择性反应

源自樟脑的手性双(磺酰胺)配体在二乙基锌加成到苯甲醛中时显示出高对映选择性 (Kozakiewicz 等,2008).

聚苯胺中的电活性

樟脑磺酸对聚苯胺的掺杂扩展了其在中性和碱性介质中的电活性,而磺基团的环取代提高了稳定性 (Lukachova 等,2003).

作用机制

Mode of Action

It belongs to the class of isothiazoles , which are known to have diverse biological activities. The specific interactions of (+)-10-Camphorsulfonimine with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-10-Camphorsulfonimine involves the conversion of camphor to camphorsulfonic acid, followed by the reaction of the acid with ammonia to form the sulfonamide. The (+)-enantiomer can be obtained through resolution of the racemic mixture using an optically active acid.", "Starting Materials": [ "Camphor", "Sulfuric acid", "Sodium hydroxide", "Ammonia", "Optically active acid (e.g. tartaric acid)" ], "Reaction": [ "1. Camphor is dissolved in sulfuric acid and heated to form camphorsulfonic acid.", "2. The resulting acid is neutralized with sodium hydroxide to form the sodium salt.", "3. Ammonia gas is bubbled through the solution to form the sulfonamide.", "4. The racemic mixture is resolved by reacting with an optically active acid, such as tartaric acid, to form diastereomeric salts.", "5. The (+)-enantiomer is isolated by separation of the diastereomers." ] } | |

| 107869-45-4 | |

分子式 |

C10H15NO2S |

分子量 |

213.30 g/mol |

IUPAC 名称 |

(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |

InChI 键 |

ZAHOEBNYVSWBBW-XCBNKYQSSA-N |

手性 SMILES |

CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C |

SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C |

规范 SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

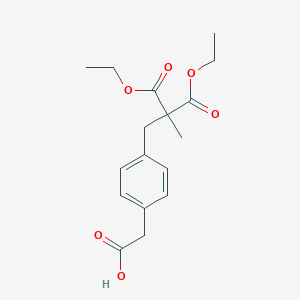

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)

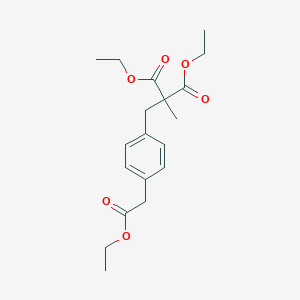

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)